

Comparative Docking Analysis of N-Substituted Amine Compounds in Drug Discovery

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Compound of Interest

Compound Name: *N*-(4-fluorobenzyl)butan-1-amine

CAS No.: 60509-35-5

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Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various N-substituted amine compounds against key biological targets. The following sections present quantitative data from several studies, detail the experimental methodologies, and visualize relevant biological pathways to support further research and development in this area.

N-substituted amines are a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes them privileged scaffolds for designing potent and selective inhibitors of enzymes and receptors. Molecular docking is a crucial in-silico tool that predicts the binding orientation and affinity of a ligand to its target protein, thereby accelerating the drug discovery process. This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking of these compounds against prominent anticancer and antibacterial targets.

Quantitative Docking Performance of N-Substituted Amine Derivatives

The following tables summarize the docking scores of various classes of N-substituted amine compounds against several key protein targets implicated in cancer and bacterial infections. The docking score, typically expressed in kcal/mol, represents the predicted binding affinity, with more negative values indicating a stronger interaction.

Anticancer Targets

Carbonic Anhydrase IX (PDB ID: 5FL4)

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme overexpressed in many tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation.

Compound Class	Representative Compound	Docking Score (kcal/mol)	Reference Compound	Docking Score (kcal/mol)
Heterocyclic Amines (Acetamide Derivatives)	Compound 1h	-8.5	Acetazolamide	-7.2

VEGFR-2 (PDB ID: 2OH4) & HER-2 (PDB ID: 3PP0)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation.

Compound Class	Representative Compound	Target	Docking Score (kcal/mol)
Cyanopyridones	Compound X	VEGFR-2	-9.2
Pyrido[2,3-d]pyrimidines	Compound Y	VEGFR-2	-8.8
Cyanopyridones	Compound X	HER-2	-8.5
Pyrido[2,3-d]pyrimidines	Compound Y	HER-2	-7.9

Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1PYE)

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.

Compound Class	Representative Compound	Docking Score (kcal/mol)
N-9 Alkyl-substituted β -carboline	Compound 5a	-9.1

Antibacterial Target

DNA Gyrase (PDB ID: 1KZN)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics.

Compound Class	Representative Compound	Docking Score (kcal/mol)	Reference Compound	Docking Score (kcal/mol)
Substituted-2-aminothiazoles	Compound 3k	-9.8	Clorobiocin	-8.7
Substituted-2-aminothiazoles	Compound 3n	-9.5	Clorobiocin	-8.7
Substituted-2-aminothiazoles	Compound 3e	-9.2	Clorobiocin	-8.7

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to ensure reproducibility and provide a basis for future investigations.

General Molecular Docking Protocol

A generalized workflow for molecular docking studies typically involves the following steps:

- **Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field.
- **Ligand Preparation:** The 2D structures of the N-substituted amine compounds are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.
- **Grid Generation:** A grid box is defined around the active site of the target protein. The size and coordinates of the grid box are crucial for guiding the docking algorithm.
- **Docking Simulation:** A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to predict the binding pose and affinity. Commonly used software includes AutoDock, Glide, and GOLD.[\[1\]](#)

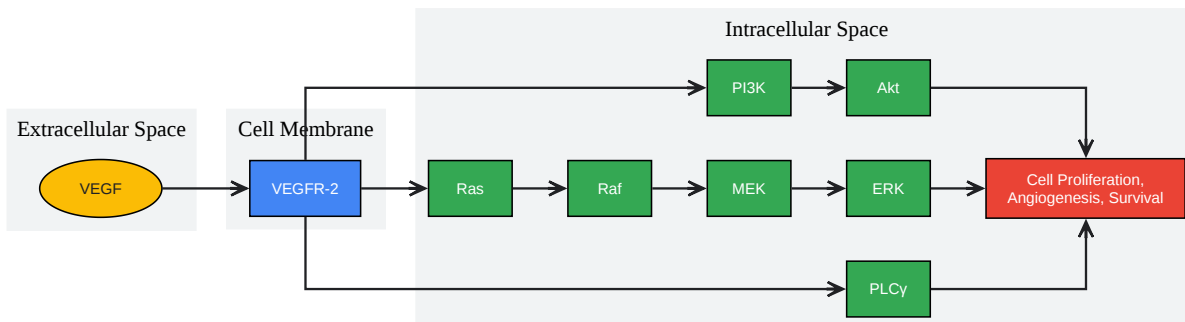
- **Scoring and Analysis:** The predicted binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Specific Protocols from Cited Studies

- **Carbonic Anhydrase IX Docking:** The study on heterocyclic amine derivatives utilized AutoDock Vina for the docking simulations.[2] The crystal structure of CA IX (PDB ID: 5FL4) was used, and the grid box was centered on the active site zinc ion.
- **VEGFR-2/HER-2 Docking:** For the comparative analysis of cyanopyridones and pyrido[2,3-d]pyrimidines, molecular docking was performed using the MOE (Molecular Operating Environment) software.[3] The crystal structures of VEGFR-2 (PDB ID: 2OH4) and HER-2 (PDB ID: 3PP0) were prepared using the Protonate3D tool.
- **CDK2 Docking:** The in-silico docking of N-9 alkyl-substituted β -carboline derivatives against CDK2 (PDB ID: 1PYE) was carried out to predict the binding interactions and affinity.[4]
- **DNA Gyrase Docking:** The docking studies of substituted-2-aminothiazoles against DNA gyrase (PDB ID: 1KZN) were performed to understand their binding mechanism and to correlate the docking scores with their antibacterial activity.

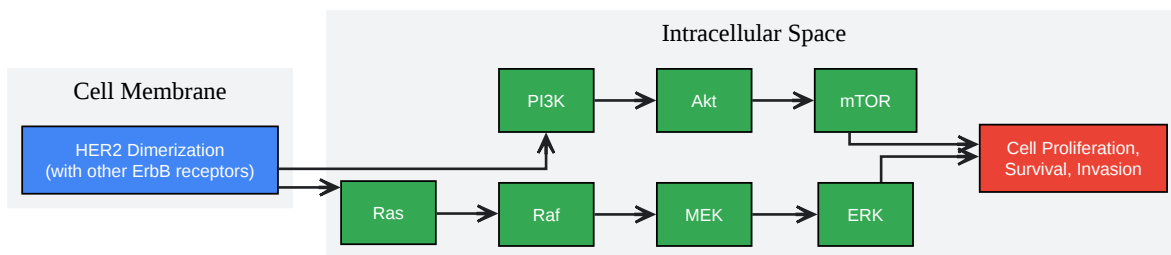
Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the protein targets discussed in this guide.



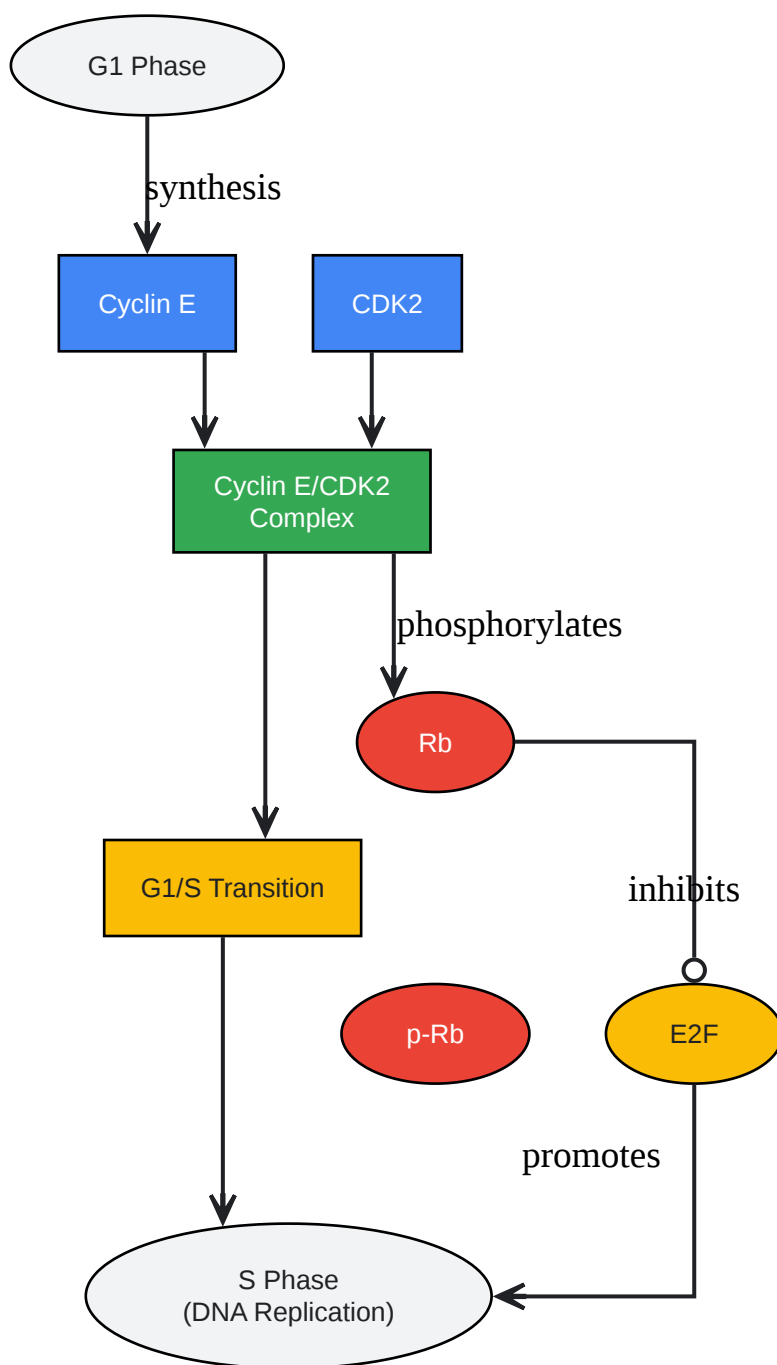
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Caption: VEGFR-2 Signaling Pathway.



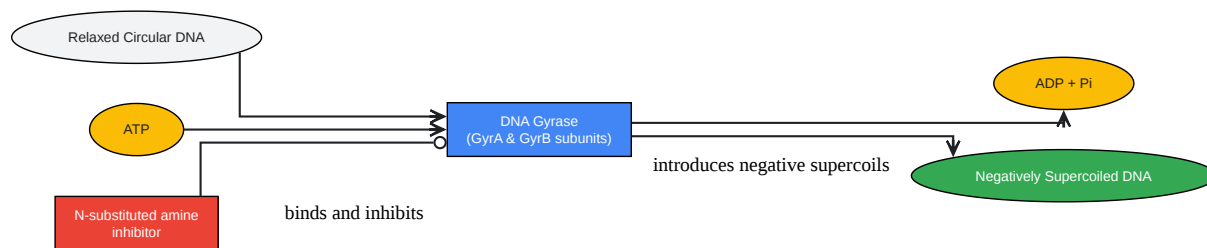
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Caption: HER-2 Signaling Pathway.



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Caption: CDK2 in Cell Cycle Regulation.



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Caption: DNA Gyrase Mechanism of Action.

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